molecular formula C7H3BrClF3O2S B071211 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride CAS No. 176225-10-8

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B071211
M. Wt: 323.52 g/mol
InChI Key: YFXYEMZYOMNQLD-UHFFFAOYSA-N
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Description

“4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” is a type of ortho-substituted benzenesulfonyl chloride . It is used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” involves chemical reactions that lead to the formation of the desired compound . It has been used in the synthesis of butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” can be represented by the formula BrC6H3(CF3)SO2Cl . The molecule has a complex structure with bromine, chlorine, fluorine, sulfur, and oxygen atoms attached to the benzene ring .


Chemical Reactions Analysis

“4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” participates in various chemical reactions. It has been used as a reagent in the synthesis of butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .


Physical And Chemical Properties Analysis

“4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” is a solid compound with a molecular weight of 323.51 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 285.6±40.0 °C at 760 mmHg, and a flash point of 126.5±27.3 °C . It has no hydrogen bond donors, two hydrogen bond acceptors, and two freely rotating bonds .

Scientific Research Applications

  • Application : “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” is used as a building block in organic synthesis . It can be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
  • Results or Outcomes : The outcome of the reaction would be the formation of a new compound, such as butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate or 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .

Safety And Hazards

“4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” is a hazardous compound. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its vapors, mist, or gas, and to use it only in a well-ventilated area. In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

The future directions for “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” could involve its use in the synthesis of new compounds. Given its reactivity and the functional groups it contains, it could be used to create a variety of molecules for use in different fields, such as pharmaceuticals, materials science, and more .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXYEMZYOMNQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381028
Record name 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

CAS RN

176225-10-8
Record name 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Skhiri, RB Salem, JF Soulé, H Doucet - Synthesis, 2016 - thieme-connect.com
The palladium-catalysed desulfitative Heck type reaction of (poly)halo-substituted benzenesulfonyl chlorides with alkenes was investigated. Styrene or acrylates in the presence of …
Number of citations: 13 www.thieme-connect.com

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